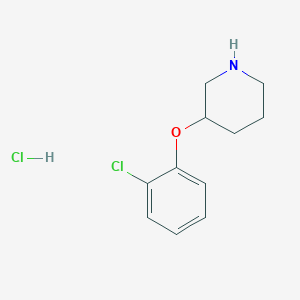

3-(2-Chlorophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality 3-(2-Chlorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNWRQIEGRBNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 3-(2-Chlorophenoxy)piperidine hydrochloride

An In-Depth Technical Guide to 3-(2-Chlorophenoxy)piperidine Hydrochloride

Disclaimer: 3-(2-Chlorophenoxy)piperidine hydrochloride is a compound with limited publicly available scientific literature. This guide consolidates the available data, primarily from chemical suppliers, and provides a foundational understanding based on its chemical structure. The experimental protocols and potential applications described herein are illustrative and based on general principles of medicinal chemistry and pharmacology.

3-(2-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative. The core structure consists of a piperidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous bioactive molecules. This ring is substituted at the 3-position with a 2-chlorophenoxy group. The hydrochloride salt form is common for amine-containing compounds, enhancing their solubility in aqueous media and improving their stability and handling properties.

Chemical Structure

Figure 1: Chemical structure of 3-(2-Chlorophenoxy)piperidine Hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(2-Chlorophenoxy)piperidine hydrochloride.

| Property | Value | Source |

| CAS Number | 144833-51-2 | |

| Molecular Formula | C₁₁H₁₄ClNO · HCl or C₁₁H₁₅Cl₂NO | |

| Molecular Weight | 248.15 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage Temperature | 2-8°C |

Proposed Synthesis and Manufacturing

While specific manufacturing protocols for 3-(2-Chlorophenoxy)piperidine hydrochloride are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the Williamson ether synthesis.

Hypothetical Synthetic Pathway

Figure 2: A plausible synthetic workflow for 3-(2-Chlorophenoxy)piperidine Hydrochloride.

Step-by-Step Conceptual Protocol

-

Deprotonation: 3-Hydroxypiperidine is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., dimethylformamide) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

-

Nucleophilic Aromatic Substitution: 1-Chloro-2-fluorobenzene is added to the reaction mixture. The alkoxide attacks the carbon bearing the fluorine atom (which is more activating for nucleophilic aromatic substitution than chlorine), displacing the fluoride ion.

-

Work-up and Purification: The reaction is quenched, and the resulting free base, 3-(2-chlorophenoxy)piperidine, is extracted and purified using standard techniques such as column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., HCl in ether) is added to precipitate the hydrochloride salt.

-

Isolation: The resulting solid is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Potential Research Applications and Screening

The structural motifs within 3-(2-Chlorophenoxy)piperidine hydrochloride suggest several avenues for investigation in drug discovery and chemical biology. The piperidine core is a well-known pharmacophore, while the chlorophenoxy group can modulate properties such as lipophilicity and binding interactions.

Hypothetical Areas of Investigation

-

Central Nervous System (CNS) Targets: Aryloxypiperidine structures are found in compounds targeting various CNS receptors and transporters. This compound could be explored for activity at serotonin, dopamine, or norepinephrine transporters, or at specific G-protein coupled receptors.

-

Ion Channel Modulation: The molecule's structure bears some resemblance to certain ion channel modulators. It could be screened for activity against sodium, potassium, or calcium channels.

-

Enzyme Inhibition: Depending on its three-dimensional conformation, it could potentially fit into the active site of various enzymes.

Conceptual High-Throughput Screening Workflow

Figure 3: A conceptual workflow for high-throughput screening of 3-(2-Chlorophenoxy)piperidine Hydrochloride.

Analytical Characterization

To ensure the identity and purity of 3-(2-Chlorophenoxy)piperidine hydrochloride, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected signals and couplings for the piperidine and chlorophenoxy moieties.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the compound.

Handling, Storage, and Safety

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. The toxicological properties have not been thoroughly investigated.

Conclusion and Future Directions

3-(2-Chlorophenoxy)piperidine hydrochloride is a chemical entity with a structure that suggests potential biological activity. However, there is a clear lack of published research on its synthesis, pharmacology, and toxicology. Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic method along with comprehensive analytical data.

-

In Vitro Pharmacological Profiling: Screening against a broad panel of receptors, transporters, enzymes, and ion channels to identify potential biological targets.

-

In Vivo Studies: Should in vitro activity be identified, further studies in animal models would be warranted to investigate its pharmacokinetic and pharmacodynamic properties.

This compound represents a starting point for potential drug discovery programs, but significant foundational research is required to elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the In-Silico Modeling of 3-(2-Chlorophenoxy)piperidine hydrochloride

Foreword: De-risking Discovery with Predictive Science

In modern pharmaceutical research, the path from a chemical entity to a validated drug candidate is fraught with challenges, high costs, and a significant attrition rate. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in-silico, techniques at the very genesis of the drug discovery pipeline.[1] These methods allow us to build a comprehensive, predictive profile of a molecule's behavior, from its likely biological targets to its potential for toxicity, long before it is synthesized in a lab. This guide provides a robust, scientifically-grounded workflow for the in-silico characterization of 3-(2-Chlorophenoxy)piperidine hydrochloride, a molecule built upon a privileged scaffold in medicinal chemistry. The piperidine ring is a cornerstone in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its favorable physicochemical properties that enhance druggability, metabolic stability, and transport across biological membranes.[2][3] By leveraging a systematic, multi-stage computational approach, we can generate actionable, data-driven hypotheses, thereby de-risking and accelerating its potential development.

The Compound: 3-(2-Chlorophenoxy)piperidine hydrochloride

This molecule is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom.[4] Such compounds are key building blocks in the synthesis of a wide range of pharmaceuticals, including antipsychotics, analgesics, and antihistamines.[5][6] The presence of the chlorophenoxy group suggests potential for specific interactions with biological targets, making it a person-of-interest for therapeutic investigation.[7]

| Property | Value | Source |

| IUPAC Name | 3-(2-chlorophenoxy)piperidine hydrochloride | PubChem |

| CAS Number | 1185297-88-4 | PubChem |

| Molecular Formula | C₁₁H₁₅Cl₂NO | PubChem |

| Molecular Weight | 248.15 g/mol | [7] |

| Canonical SMILES | C1CCNC(C1)OC2=CC=CC=C2Cl.Cl | PubChem |

The In-Silico Evaluation Workflow: A Multi-Pillar Approach

The core of our investigation rests on a logical progression of computational experiments. Each stage builds upon the last, refining our understanding of the molecule's potential. This workflow is designed not just to generate data, but to create a self-validating narrative. For instance, a target predicted in the initial screening is validated by favorable binding energy in docking, and the stability of that docked pose is, in turn, tested with molecular dynamics. This iterative validation is the bedrock of trustworthy computational science.[8][9]

Part 1: Target Identification & Prioritization

Causality Behind the Experiment

Before we can analyze how a molecule binds, we must first generate a credible hypothesis about what it binds to. For a novel or uncharacterized compound, this is the most critical and foundational step. The process of "target identification" uses the molecule's structure as a query to search the vast space of known biological macromolecules (proteins, enzymes, receptors) to find its most probable interacting partners.[10] This is not a random search; it is a data-driven process that leverages the principle of "chemical similarity"—that molecules with similar structures often have similar biological functions.[11]

We employ two complementary strategies to build a robust consensus:

-

Ligand-Based Methods: These compare our query molecule to large databases of compounds with known biological activities. We are looking for structural analogues that have already been tested experimentally.

-

Structure-Based Methods (Inverse Docking): This approach "reverses" the typical docking paradigm. Instead of screening many ligands against one target, we screen our single ligand against a library of many potential protein targets to see where it fits best.[12]

Experimental Protocol: Target Prediction using SwissTargetPrediction

This protocol utilizes a well-validated, publicly available web server that predicts targets based on a combination of 2D and 3D chemical similarity measures.

-

Input Preparation: Obtain the canonical SMILES string for 3-(2-Chlorophenoxy)piperidine hydrochloride: C1CCNC(C1)OC2=CC=CC=C2Cl.

-

Server Submission:

-

Navigate to the SwissTargetPrediction web server.

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism.

-

Initiate the prediction.

-

-

Result Analysis and Prioritization:

-

The server will return a list of potential targets, ranked by probability. The results are often dominated by protein families known to interact with piperidine-containing molecules, such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes.

-

Cross-Referencing: Prioritize targets that appear consistently across different prediction methods or that have a strong biological rationale. For instance, given the prevalence of piperidine scaffolds in CNS drugs, targets involved in neurological pathways are of high interest.[2][3]

-

Trustworthiness Check: The confidence in a prediction is bolstered when multiple known ligands for a predicted target share high structural similarity with our query compound. The server visualizes this, providing an immediate validation checkpoint.

-

Part 2: Molecular Docking Simulation

Causality Behind the Experiment

With a prioritized list of potential targets, molecular docking allows us to model the physical interaction between our ligand and the protein's binding site at an atomic level.[13] This simulation predicts the most likely binding pose (the orientation and conformation of the ligand within the pocket) and estimates the binding affinity, typically as a free energy score (kcal/mol).[14] A lower, more negative score suggests a stronger, more favorable interaction. This step is crucial for understanding the potential mechanism of action, identifying key amino acid residues involved in the interaction, and providing a structural basis for future lead optimization.[15]

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

This protocol outlines a standard procedure using widely accepted and validated open-source tools.

-

Ligand Preparation:

-

Generate a 3D structure of 3-(2-Chlorophenoxy)piperidine from its SMILES string using software like Avogadro or Open Babel.

-

Perform an energy minimization using a suitable force field (e.g., MMFF94).

-

Crucially, determine the correct protonation state at physiological pH (7.4). The piperidine nitrogen will likely be protonated.

-

Save the final structure in .pdbqt format, which includes atomic charges and atom type definitions.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand to clearly identify the binding pocket.

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

-

Save the cleaned receptor structure in .pdbqt format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the entire binding site. The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues.

-

The size of the box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, saving computational time.

-

-

Docking Execution:

-

Use a docking program like AutoDock Vina. The command-line execution typically requires specifying the prepared receptor, the prepared ligand, the grid box configuration, and the output file name.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

-

-

Results Analysis:

-

Vina will output several binding modes (poses) ranked by their binding affinity scores.

-

The top-ranked pose (most negative score) is considered the most probable.

-

Visualize the top-ranked pose in the receptor's binding site using PyMOL or Chimera. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the protein's amino acid residues. This provides a mechanistic hypothesis for the binding.

-

Part 3: Molecular Dynamics (MD) Simulation

Causality Behind the Experiment

Molecular docking provides a valuable but static snapshot of the ligand-protein interaction.[16] In reality, biological systems are dynamic. Molecular Dynamics (MD) simulations address this by modeling the movement of every atom in the complex over time (typically nanoseconds to microseconds), providing a view of the system's stability in a simulated physiological environment (water, ions, constant temperature, and pressure).[17] The primary goal here is to validate the docking pose. If the ligand remains stably bound in its docked conformation throughout the simulation, it significantly increases our confidence in the docking result.[18] Conversely, if the ligand quickly dissociates or drifts to a completely different conformation, the initial docking result is questioned.

Experimental Protocol: MD Simulation using GROMACS

This protocol outlines the key stages of an MD simulation for a protein-ligand complex.

-

System Preparation:

-

Start with the best-ranked protein-ligand complex structure from molecular docking.

-

Select an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate topology and parameter files for the ligand (e.g., using Antechamber or SwissParam).

-

Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).

-

Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during setup.

-

Equilibration: Conduct a two-phase equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K). Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar).

-

Production MD: Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the complex has reached a stable equilibrium state.[18]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable hydrogen bond that is present for a high percentage of the simulation time is a strong indicator of its importance for binding.

-

Part 4: ADMET Prediction

Causality Behind the Experiment

A potent molecule is not necessarily a viable drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[19] A molecule that binds its target tightly but cannot be absorbed by the gut, does not reach the target tissue, is rapidly metabolized, or is toxic will fail in development.[20] In-silico ADMET prediction uses a range of computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), to forecast these properties based on the molecule's structure.[21][22] This allows for the early identification of potential liabilities, guiding compound selection and optimization.[23]

Experimental Protocol: ADMET Profiling using SwissADME

This protocol uses the SwissADME web tool, which provides a comprehensive suite of predictive models for key pharmacokinetic and physicochemical properties.

-

Input Submission:

-

Navigate to the SwissADME web server.

-

Input the SMILES string for 3-(2-Chlorophenoxy)piperidine hydrochloride.

-

Execute the analysis.

-

-

Data Interpretation and Analysis:

-

The server will output a detailed report. Summarize the key predicted parameters in a table for clarity.

-

Physicochemical Properties: Note the molecular weight, LogP (lipophilicity), and water solubility. These are fundamental to drug-likeness.

-

Pharmacokinetics:

-

Absorption: Check the predicted gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. For a potential CNS drug, BBB permeation is critical.

-

Metabolism: Evaluate if the molecule is a likely substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism and potential drug-drug interactions.

-

-

Drug-Likeness: Assess compliance with established rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

-

Medicinal Chemistry Friendliness: Look for any alerts regarding structural motifs that are known to be problematic (e.g., reactive groups that can cause toxicity).

-

Data Presentation: Predicted ADMET Profile

| Parameter Category | Property | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 248.15 g/mol | Acceptable (within Lipinski's <500) |

| LogP (Consensus) | Value | Indicates lipophilicity; crucial for absorption/distribution | |

| Water Solubility | Category | e.g., Soluble, Moderately Soluble. Key for formulation. | |

| Pharmacokinetics | GI Absorption | High/Low | Predicts oral bioavailability. |

| BBB Permeant | Yes/No | Critical for potential CNS activity. | |

| CYP Inhibitor | e.g., No inhibitor for CYP2D6 | Predicts potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | High likelihood of oral bioavailability. |

| Medicinal Chemistry | PAINS Alert | 0 alerts | No known problematic fragments. |

| (Note: Italicized values are placeholders for actual predictions from a tool like SwissADME.) |

Synthesis and Forward Look

This in-silico guide outlines a systematic, multi-stage process for characterizing 3-(2-Chlorophenoxy)piperidine hydrochloride. By integrating target prediction, molecular docking, dynamic simulation, and ADMET profiling, we have constructed a comprehensive, data-driven hypothesis of the molecule's potential biological role and drug-like properties. The strength of this workflow lies in its internal validation checks, where the output of one stage provides the basis for the next, building a coherent and defensible scientific narrative.

References

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Mucs, D., & Bryce, R. A. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 993, 177-201. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences, 20(18), 4347. [Link]

-

O'Hagan, D. (2000). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of the Brazilian Chemical Society, 11(4), 347-363. [Link]

-

Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. [Link]

-

Sarkar, B., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1057-1073. [Link]

-

Mucs, D., & Bryce, R. A. (2017). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1521, 203-228. [Link]

-

Deswal, G., & Kumar, A. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Protein Chemistry and Structural Biology, 141, 1-22. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

-

Wishart, D. S., et al. (2024). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 25(1), bbad416. [Link]

-

Degliesposti, G., et al. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3563-3574. [Link]

-

Basith, S., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

University of California, San Diego. (n.d.). Small Molecule and Protein Docking. UCSD Chemistry & Biochemistry. [Link]

-

Mal-Virol, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-15. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

-

Hirst, J. D. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

-

IntechOpen. (2026). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. PubChem. [Link]

-

Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

-

ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). The stability of the complex's protein and ligand, as simulated by a... ResearchGate. [Link]

-

Data Professor. (2021, September 25). An Introduction to Computational Drug Discovery. YouTube. [Link]

-

MDPI. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 24(5), 4583. [Link]

-

Springer. (2017). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

APICMO. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. APICMO. [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

Bioinformatics Dot Com. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

CADD & BD, MSA. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. [Link]

-

PubMed. (2022). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Neuropharmacology, 20(1), 168-193. [Link]

-

Profacgen. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Profacgen. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem. [Link]

Sources

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pharmiweb.com [pharmiweb.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. youtube.com [youtube.com]

The Predictive Power of a Privileged Scaffold: A Technical Guide to the Bioactivity of Chlorophenoxy Piperidine Derivatives

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern therapeutics, found in numerous FDA-approved drugs.[1][2] Its versatility allows for facile structural modifications to tune potency, selectivity, and pharmacokinetic properties. This guide delves into a specific, highly promising subclass: chlorophenoxy piperidine derivatives. These compounds have garnered significant attention for their potent interactions with key central nervous system (CNS) targets, particularly dopamine and serotonin receptors, making them attractive candidates for treating a range of neurological and psychiatric disorders.[3][4]

This in-depth technical guide provides a comprehensive framework for predicting and validating the biological activity of chlorophenoxy piperidine derivatives. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental design, from initial computational predictions to rigorous in vitro validation. Our focus is on establishing a self-validating system of inquiry, where computational and experimental data iteratively inform and refine one another, accelerating the drug discovery process.

The Landscape of Chlorophenoxy Piperidine Derivatives: Key Therapeutic Targets

The chlorophenoxy piperidine core is a privileged structure frequently associated with affinity for G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[5] Specifically, this chemical class has shown a strong propensity to interact with dopamine and serotonin receptor subtypes, which are integral to mood, cognition, and motor control.[6][7]

-

Dopamine Receptors (D1-like and D2-like): These receptors are crucial in motor control, motivation, and reward. D1-like receptors (D1 and D5) typically couple to Gαs proteins, stimulating adenylyl cyclase, while D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins, inhibiting adenylyl cyclase.[8] Antagonists of the D2 receptor are a mainstay of antipsychotic therapy, while agonists are used in the treatment of Parkinson's disease.[9]

-

Serotonin (5-HT) Receptors: This diverse family of receptors is involved in a wide array of physiological and psychological processes. They couple to various G proteins: 5-HT1 and 5-HT5 receptors are primarily Gαi-coupled; 5-HT2 receptors are Gαq/11-coupled, activating the phospholipase C pathway; and other subtypes can couple to Gαs.[4] Modulators of serotonin receptors are used to treat depression, anxiety, and psychosis.[1]

The therapeutic potential of chlorophenoxy piperidine derivatives lies in their ability to be fine-tuned to selectively target one or more of these receptor subtypes, offering the possibility of more effective and safer medications.

Predictive Modeling: An In Silico Approach to Prioritization

Before embarking on costly and time-consuming synthesis and in vitro testing, computational modeling provides an invaluable tool for prioritizing candidate molecules. A robust in silico workflow can predict binding affinity, identify key pharmacophoric features, and even anticipate potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.[10]

Pharmacophore Modeling: Defining the Essential Interactions

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor.[11] For chlorophenoxy piperidine derivatives, a common pharmacophore model for interaction with aminergic GPCRs includes:

-

A basic nitrogen atom, which is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor.

-

An aromatic ring (the chlorophenoxy moiety) that engages in hydrophobic and/or π-π stacking interactions within a hydrophobic pocket of the receptor.

-

A flexible linker (the piperidine ring and associated alkyl chain) that orients the other features in the correct spatial arrangement.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Ligand Preparation:

-

Select a set of known active chlorophenoxy piperidine derivatives with a range of potencies for the target receptor.

-

Generate low-energy 3D conformations for each ligand using a suitable conformational analysis tool. This is a critical step to ensure that the bioactive conformation is likely to be among those considered.[12]

-

-

Feature Identification:

-

Identify common chemical features across the set of active ligands. These typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive ionizable centers.

-

-

Model Generation and Validation:

-

Use a pharmacophore generation program (e.g., Discovery Studio, LigandScout) to align the ligands and identify a common pharmacophore hypothesis.[9][13]

-

The generated models should be validated by their ability to distinguish between highly active and inactive molecules. A good model will assign a high fit score to active compounds and a low score to inactive ones.[13]

-

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand within the binding site of a target receptor.[14] This technique provides a plausible 3D model of the ligand-receptor complex, allowing for the visualization of key interactions and providing a rationale for the observed binding affinity.

Experimental Protocol: Molecular Docking of Piperidine Derivatives

-

Protein Preparation:

-

Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank) or generate a homology model if an experimental structure is unavailable.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the chlorophenoxy piperidine derivative.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or from mutagenesis data.

-

Use a docking program (e.g., AutoDock Vina, Glide) to place the ligand into the binding site in multiple possible orientations and conformations.[15]

-

The resulting poses are scored based on a scoring function that estimates the binding affinity.[15]

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) between the ligand and the receptor.

-

These insights can be used to explain the structure-activity relationship (SAR) and to guide the design of new derivatives with improved affinity.

-

Caption: Integrated workflow for the prediction and validation of chlorophenoxy piperidine derivative activity.

Experimental Validation: From Binding to Function

Computational predictions, while powerful, must be validated through rigorous experimental assays. A two-tiered approach, first confirming binding and then assessing functional activity, provides a comprehensive understanding of a compound's pharmacological profile.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[16] These assays measure the displacement of a radiolabeled ligand with a known high affinity for the receptor by the test compound.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[17]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a known concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of the chlorophenoxy piperidine derivative.

-

Incubate the plate to allow the binding to reach equilibrium.[17]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[17]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Table 1: Representative Binding Affinities of Chlorophenylpiperazine/Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High Affinity (specific Ki not provided)[4] |

| Compound 2 | 5-HT1A | 12-15[1] |

| Compound 3 | 5-HT1A | 12-15[1] |

| All Investigated Compounds (2-5) | 5-HT2A | 15-28[1] |

| All Investigated Compounds (2-5) | α1 Adrenoceptor | 21-89[1] |

Functional Assays: Assessing Biological Response

While binding assays confirm target engagement, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the G protein coupling of the target receptor.

-

Gαs- and Gαi-coupled receptors: Changes in cyclic AMP (cAMP) levels are typically measured.

-

Gαq-coupled receptors: Activation of the phospholipase C pathway leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[18]

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

-

Cell Culture and Dye Loading:

-

Compound Addition and Signal Detection:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a flow cytometer.

-

Add varying concentrations of the chlorophenoxy piperidine derivative to the wells.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the fluorescence response against the logarithm of the compound concentration.

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to a fixed concentration of agonist).

-

Caption: Simplified signaling pathway for a Gq-coupled receptor, such as the 5-HT2A receptor.

Structure-Activity Relationship (SAR) and Lead Optimization

The integration of computational predictions and experimental data allows for the development of a robust SAR. By systematically modifying the chlorophenoxy piperidine scaffold and observing the effects on binding affinity and functional activity, researchers can identify key structural features that govern potency and selectivity. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization, ultimately leading to the identification of drug candidates with the desired pharmacological profile.

Conclusion

The chlorophenoxy piperidine scaffold represents a rich source of novel therapeutic agents for CNS disorders. The systematic approach outlined in this guide, which combines predictive computational modeling with rigorous experimental validation, provides a powerful framework for accelerating the discovery and development of these promising compounds. By understanding the "why" behind each experimental choice and creating a self-validating workflow, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure and Function of Serotonin G protein Coupled Receptors. Serotonin. [Link]

-

Demonstration-7 Pharmacophore model generation and screening. YouTube. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]

-

Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]

-

The unique peristaltic sample delivery system of the CytoFLEX analyzer enables optimized measurements of transient changes in in. Rhenium Bio. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

-

7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity. Pharmacological Reports. [Link]

-

Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. [Link]

-

ligand based design:pharmacophore generation. YouTube. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. [Link]

-

Calcium influx-independent depression of transmitter release by 5-HT at lamprey spinal cord synapses. The Journal of Physiology. [Link]

-

Biochemistry, G Protein Coupled Receptors. StatPearls. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]

-

GPCR signaling and its subclasses | Ga , Gq, Gi signaling pathways and its regulation | Cell bio. YouTube. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Calcium Flux Assay Protocol. ResearchGate. [Link]

-

External GPCR sites. GPCRdb. [Link]

-

Signaling Pathways Induced by G-protein-coupled Receptors. ResearchGate. [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

Sources

- 1. 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. rheniumbio.co.il [rheniumbio.co.il]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(2-Chlorophenoxy)piperidine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(2-Chlorophenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this molecule. We will explore detailed interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. The causality behind experimental considerations and data interpretation is explained, ensuring a self-validating approach to analysis. This guide is grounded in authoritative spectroscopic principles, with comprehensive citations provided.

Introduction and Molecular Structure

3-(2-Chlorophenoxy)piperidine hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds, making the characterization of its derivatives a key aspect of drug discovery and development. The presence of a 2-chlorophenoxy substituent at the 3-position of the piperidine ring introduces specific electronic and steric features that are reflected in its spectroscopic signature. As a hydrochloride salt, the piperidine nitrogen is protonated, which significantly influences its chemical properties and spectroscopic behavior, particularly in NMR.

Molecular Formula: C₁₁H₁₅Cl₂NO

Molecular Weight: 248.15 g/mol

CAS Number: 1188297-88-4

The fundamental structure of 3-(2-Chlorophenoxy)piperidine hydrochloride is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.

Caption: Predicted major fragmentation pathways for 3-(2-Chlorophenoxy)piperidine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as 3-(2-Chlorophenoxy)piperidine hydrochloride.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample and solvent.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-MS instrument. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS): If further structural information is needed, perform a tandem MS (MS/MS) experiment. Select the molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The structural elucidation of 3-(2-Chlorophenoxy)piperidine hydrochloride can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. The predicted spectra and fragmentation patterns presented in this guide, based on fundamental principles of spectroscopy, provide a solid foundation for the interpretation of experimental data. The protonation of the piperidine nitrogen and the electronic effects of the chlorophenoxy substituent are key features that define the spectroscopic signature of this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel piperidine-based compounds.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- de Hoffmann, E., & Stroobant, V. (2007).

-

ResearchGate. Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. Substituent effects in the mass spectral fragmentation of some phenoxaphosphinic acids. Available at: [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

An In-depth Technical Guide to 3-(2-Chlorophenoxy)piperidine Hydrochloride for Research Applications

This guide provides a comprehensive technical overview of 3-(2-Chlorophenoxy)piperidine hydrochloride, a research chemical with potential applications in drug discovery and development. Given the limited specific literature on this compound, this document synthesizes information from structurally related molecules to offer insights into its chemical properties, potential synthesis, pharmacology, and analytical methodologies. This paper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

3-(2-Chlorophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 2-chlorophenoxy group at the 3-position. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other biological systems.[1] The inclusion of a chlorophenoxy group suggests potential interactions with various biological targets, making it a compound of interest for pharmacological screening and lead optimization.[2]

Chemical Structure and Properties

The fundamental characteristics of 3-(2-Chlorophenoxy)piperidine hydrochloride are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(2-chlorophenoxy)piperidine hydrochloride | [3] |

| CAS Number | 1185297-88-4 | [3] |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [3] |

| Molecular Weight | 248.15 g/mol | [3] |

| Physical Form | Powder | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room Temperature | [3] |

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-(2-Chlorophenoxy)piperidine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

-

Formation of the Phenoxide: 2-Chlorophenol is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding sodium 2-chlorophenoxide.

-

Nucleophilic Substitution: The in-situ generated phenoxide is reacted with an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) or by converting the hydroxyl group to a better leaving group (e.g., a tosylate) followed by SN2 reaction with the phenoxide.

-

Deprotection: The N-protecting group (e.g., Boc) is removed from the resulting N-protected 3-(2-chlorophenoxy)piperidine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

-

Salt Formation: The free base of 3-(2-chlorophenoxy)piperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.

Potential Pharmacological Profile and Research Applications

The pharmacological activity of 3-(2-Chlorophenoxy)piperidine hydrochloride has not been extensively characterized in the public domain. However, based on its structural motifs, we can infer potential areas of biological activity and research applications.

Inferred Mechanism of Action

The piperidine scaffold is a key component of many centrally acting drugs.[1] Derivatives of 3-phenylpiperidine, a structurally related class of compounds, are known to modulate dopaminergic systems and have been investigated for neurological disorders.[4] Furthermore, some piperidine derivatives exhibit analgesic properties, potentially through interaction with opioid receptors.[5][6] The presence of the chlorophenoxy group may confer affinity for a variety of receptors and enzymes, and similar structures have been explored for their potential in treating neurological and psychiatric disorders.[2]

Potential Research Applications

-

CNS Drug Discovery: Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound could be a valuable tool for screening campaigns targeting receptors and transporters involved in neurotransmission.[1]

-

Lead Optimization: It can serve as a starting point or an intermediate in the synthesis of more complex molecules with tailored pharmacological profiles.[2]

-

Antimicrobial Research: Piperidine derivatives have also been shown to possess antimicrobial activities.[7]

Analytical Methodologies

The characterization and quantification of 3-(2-Chlorophenoxy)piperidine hydrochloride would rely on standard analytical techniques employed in pharmaceutical and chemical research.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for purity determination and quantification.[8][9] UV detection would be appropriate due to the presence of the chromophoric chlorophenoxy group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the free base, GC-MS can be a powerful tool for identification and quantification, providing both retention time and mass spectral data for structural confirmation.[1]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural elucidation and confirmation of the synthesized compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

The following diagram illustrates a general workflow for the analytical characterization of a novel research chemical like 3-(2-Chlorophenoxy)piperidine hydrochloride.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. seer.ufrgs.br [seer.ufrgs.br]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Preparation of Stock Solutions of 3-(2-Chlorophenoxy)piperidine Hydrochloride

Introduction

3-(2-Chlorophenoxy)piperidine hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a piperidine ring linked to a chlorophenoxy group, suggests its potential as a key intermediate or a pharmacologically active agent, likely targeting neurological pathways. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 3-(2-Chlorophenoxy)piperidine hydrochloride. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Compound Specifications

A thorough understanding of the compound's properties is essential before proceeding with any experimental work.

| Property | Value | Source |

| CAS Number | 1185297-88-4 | |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [1] |

| Molecular Weight | 248.15 g/mol | |

| Appearance | White to pale yellow powder | Inferred from related compounds[2] |

| Purity | ≥95% |

Safety Precautions and Handling

3-(2-Chlorophenoxy)piperidine hydrochloride is a chemical substance that requires careful handling to minimize exposure and potential risks. The following safety precautions are mandatory.

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A standard laboratory coat must be worn.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is recommended.

Handling:

-

All handling of the solid compound and concentrated solutions should be performed in a well-ventilated chemical fume hood.[3]

-

Avoid inhalation of dust and vapors.[3]

-

Avoid contact with skin and eyes.[3]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Wash hands thoroughly after handling.

Storage:

-

Store the solid compound and stock solutions in a cool, dry, and well-ventilated area.[4]

-

The recommended storage temperature for the solid is room temperature.

-

Protect from moisture and direct sunlight.

Materials and Equipment

Materials:

-

3-(2-Chlorophenoxy)piperidine hydrochloride (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (200 proof, anhydrous)

-

Deionized water (ddH₂O), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile, amber glass vials or polypropylene tubes with secure caps

-

Pipette tips

-

Weighing paper or boats

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Calibrated micropipettes

-

Chemical fume hood

-

Personal Protective Equipment (as specified in Section 3.0)

Experimental Protocol: Empirical Solubility Determination

Due to the lack of published solubility data, a preliminary empirical determination is a critical first step. This protocol outlines a small-scale procedure to ascertain the most suitable solvent for your intended application.

Caption: Workflow for empirical solubility determination.

Step-by-Step Procedure:

-

Preparation: In a chemical fume hood, accurately weigh 1-2 mg of 3-(2-Chlorophenoxy)piperidine hydrochloride onto an analytical balance.

-

Aliquotting: Carefully transfer the weighed compound into a pre-labeled microcentrifuge tube. Prepare separate tubes for each solvent to be tested (e.g., DMSO, ethanol, deionized water).

-

Initial Solvent Addition: To the first tube, add a small, precise volume of the chosen solvent (e.g., 100 µL).

-

Dissolution Attempt: Vigorously vortex the tube for at least 30 seconds. If necessary, briefly sonicate the tube to aid dissolution.

-

Visual Inspection: Carefully observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another known volume of the solvent (e.g., 100 µL) and repeat step 4.

-

Endpoint Determination: Continue adding the solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used.

-

Solubility Calculation: Calculate the approximate solubility in mg/mL. For example, if 2 mg of the compound dissolved in a final volume of 0.5 mL, the solubility is approximately 4 mg/mL.

-

Solvent Selection: Based on the results, select the solvent that provides the desired stock concentration and is compatible with your downstream experimental conditions. For many in vitro applications, DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[5]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro screening and cell-based assays. Adjust the calculations accordingly for different desired concentrations.

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure:

-

Calculation:

-

Molecular Weight (MW): 248.15 g/mol

-

Desired Concentration (C): 10 mM = 0.010 mol/L

-

Desired Volume (V): e.g., 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

m = 0.010 mol/L x 0.001 L x 248.15 g/mol = 0.00248 g = 2.48 mg

-

-

Weighing: In a chemical fume hood, accurately weigh approximately 2.48 mg of 3-(2-Chlorophenoxy)piperidine hydrochloride using an analytical balance. Record the exact mass.

-

Solvent Addition: Transfer the weighed compound into a sterile amber glass vial. Based on the actual mass weighed, calculate the precise volume of DMSO to add.

-

Volume (V) = Mass (m) / (Concentration (C) x Molecular Weight (MW))

-

For example, if the actual mass is 2.55 mg:

-

V = 0.00255 g / (0.010 mol/L x 248.15 g/mol ) = 0.001027 L = 1027 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Secure the cap and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Quality Control and Stability

-

Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or degradation (e.g., color change). If any particulates are observed, the solution should be discarded.

-

Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Stability: While specific stability data for this compound is not available, hydrochloride salts of similar molecules are generally stable when stored as recommended.[2] Long-term storage in aqueous solutions is not advisable due to the potential for hydrolysis. Stock solutions in anhydrous DMSO are generally stable for several months when stored at -20°C or below.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Compound does not dissolve | Insufficient solvent; low solubility in the chosen solvent. | Add more solvent incrementally. If solubility remains an issue, consider a different solvent based on the empirical determination (Section 5.0). Gentle warming or sonication may also be effective. |

| Precipitation upon storage | Solution is supersaturated; temperature fluctuations. | Warm the solution gently and vortex to redissolve. Consider preparing a less concentrated stock solution. |

| Inconsistent experimental results | Inaccurate weighing or pipetting; degradation of the stock solution. | Recalibrate balance and pipettes. Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles by using aliquots. |

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Agrochemicals Utilizing 3-(2-Chlorophenoxy)piperidine Hydrochloride

Introduction: The Strategic Importance of the 3-Aryloxypiperidine Scaffold in Modern Agrochemicals

The piperidine ring is a privileged scaffold in medicinal and agrochemical sciences, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space, which enhances binding affinity to biological targets.[1] The introduction of an aryloxy substituent at the 3-position of the piperidine ring, as seen in 3-(2-Chlorophenoxy)piperidine, provides a critical structural motif for a new generation of highly potent fungicides.[2][3] This particular substitution pattern is a key feature in several modern agrochemicals, where the chlorophenoxy group contributes to the molecule's overall efficacy and spectrum of activity.

These application notes provide a detailed technical guide for researchers and synthetic chemists on the utilization of 3-(2-Chlorophenoxy)piperidine hydrochloride as a pivotal intermediate in the synthesis of advanced agrochemical agents, with a focus on a representative piperidinyl-thiazole fungicide. The protocols and discussions herein are grounded in established synthetic methodologies and aim to provide both practical guidance and a deeper understanding of the underlying chemical principles.

Core Concept: 3-(2-Chlorophenoxy)piperidine as a Key Building Block

3-(2-Chlorophenoxy)piperidine hydrochloride serves as a readily available and versatile starting material. The hydrochloride salt form ensures stability and ease of handling. For synthetic applications, the free base is typically generated in situ or in a prior step by treatment with a suitable base. The secondary amine of the piperidine ring is the primary site of reactivity, allowing for the facile introduction of various functionalities through N-alkylation or, more commonly in this context, N-acylation.[4]

The synthesis of many modern fungicides involves the coupling of a substituted piperidine with a heterocyclic carboxylic acid. This amide bond formation is a robust and well-understood transformation, offering a reliable method for the construction of the final active ingredient.

Experimental Protocols: Synthesis of a Representative Piperidinyl-Thiazole Fungicide

This section details a representative, multi-step synthesis of a fungicide featuring the 3-(2-Chlorophenoxy)piperidine moiety. The presented protocol is a composite of established synthetic transformations commonly employed in the synthesis of this class of compounds.

Part 1: Liberation of the Free Piperidine Base

Objective: To generate the free base of 3-(2-Chlorophenoxy)piperidine from its hydrochloride salt for subsequent acylation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-(2-Chlorophenoxy)piperidine HCl | 248.15 | 10.0 | 2.48 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 20.0 | 1.68 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Deionized Water | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g |

Procedure:

-

Suspend 3-(2-Chlorophenoxy)piperidine hydrochloride (2.48 g, 10.0 mmol) in a mixture of dichloromethane (50 mL) and deionized water (50 mL) in a 250 mL separatory funnel.

-

Slowly add sodium bicarbonate (1.68 g, 20.0 mmol) to the mixture. Effervescence will be observed. Gently swirl the funnel until gas evolution ceases.

-

Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The organic layer (bottom layer) contains the free piperidine base.

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

Extract the aqueous layer with an additional portion of dichloromethane (25 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate for 15-20 minutes.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(2-Chlorophenoxy)piperidine as an oil. This crude product is often of sufficient purity for the next step.

Part 2: N-Acylation with a Heterocyclic Carboxylic Acid

Objective: To couple the free piperidine base with a representative heterocyclic carboxylic acid, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, to form the final fungicidal molecule.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-(2-Chlorophenoxy)piperidine (from Part 1) | 211.69 | 10.0 | ~2.12 g |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 225.16 | 10.0 | 2.25 g |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) | 442.28 | 11.0 | 4.87 g |

| Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 100 mL |

Procedure:

-

In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (2.25 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

-

Add diisopropylethylamine (4.35 mL, 25.0 mmol) to the solution and stir for 5 minutes at room temperature.

-

Add the BOP reagent (4.87 g, 11.0 mmol) in one portion. The solution may change color. Stir for 15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the crude 3-(2-Chlorophenoxy)piperidine (from Part 1, ~2.12 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

-

Slowly add the solution of the piperidine to the activated carboxylic acid mixture at room temperature over 10-15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure piperidinyl-thiazole fungicide.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for a piperidinyl-thiazole fungicide.

Discussion: Causality of Experimental Choices

-

Choice of Base in Part 1: Sodium bicarbonate is a mild base, sufficient to deprotonate the piperidinium hydrochloride without causing unwanted side reactions. Its use also facilitates a clean aqueous workup.

-

Choice of Coupling Reagent in Part 2: The BOP reagent is a highly efficient peptide coupling agent that minimizes racemization and side product formation, leading to higher yields and purity of the final amide.[5]

-

Use of an Inert Atmosphere: Anhydrous conditions and an inert atmosphere are crucial during the acylation step to prevent the hydrolysis of the activated carboxylic acid intermediate and the BOP reagent, which would otherwise reduce the reaction yield.

-

Aqueous Workup: The series of acidic and basic washes in the workup of the acylation reaction is designed to remove unreacted starting materials, the coupling byproducts, and the excess base (DIPEA), simplifying the final purification.

Mechanism of Action and Structure-Activity Relationship (SAR)